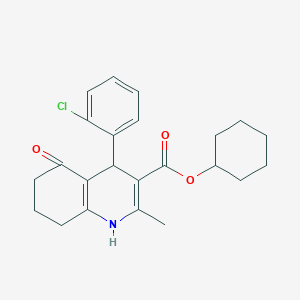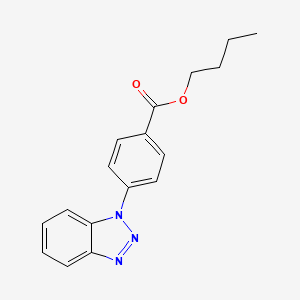![molecular formula C17H22N4O2 B5227280 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5227280.png)
2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, also known as EPM-102, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EPM-102 has been found to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
科学研究应用
2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been studied in animal models for its potential use in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in treating cancer.
作用机制
The exact mechanism of action of 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol is still being studied. It has been found to modulate several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has also been found to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Its neuroprotective properties may be due to its ability to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects
2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, improve cognitive function, and protect against neuronal damage. 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has also been found to have anti-tumor effects.
实验室实验的优点和局限性
One advantage of using 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol in lab experiments is its low toxicity. It has been found to be well-tolerated in animal studies. However, its solubility in aqueous solutions is limited, which may make it difficult to administer in certain experiments. Its mechanism of action is still being studied, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand its mechanism of action and its effects on neuronal function. 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol may also have potential as an anti-cancer agent. Future studies should focus on optimizing its synthesis method and improving its solubility in aqueous solutions.
合成方法
The synthesis of 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol involves several steps. The starting material is 2,6-dimethoxyphenol, which is reacted with ethyl bromide to form 2-ethoxy-6-methoxyphenol. This compound is then reacted with 4-(2-pyrimidinyl)-1-piperazine to form the desired product, 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol. The synthesis method has been optimized to improve the yield and purity of 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol.
属性
IUPAC Name |
2-ethoxy-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-23-15-6-3-5-14(16(15)22)13-20-9-11-21(12-10-20)17-18-7-4-8-19-17/h3-8,22H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMMSEBRRQIHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B5227197.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}-4-(4-nitrophenyl)piperazine](/img/structure/B5227202.png)
![4-oxo-4-[(4-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid](/img/structure/B5227217.png)

![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5227224.png)
![3-[(3-methoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5227225.png)

![N-((1S)-3-methyl-1-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}butyl)acetamide](/img/structure/B5227234.png)

![N-[2-(4-chlorophenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5227246.png)
![4-chloro-N-[5-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5227261.png)

![(3-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5227288.png)
![N-(2,4-dimethoxybenzyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5227291.png)